2-Methylfuro[3,2-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylfuro[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-6-5-7-8(10-6)3-2-4-9-7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZVRWIFADZMTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10544263 | |
| Record name | 2-Methylfuro[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10544263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52605-89-7 | |
| Record name | 2-Methylfuro[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10544263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylfuro[3,2-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Methylfuro[3,2-b]pyridine: Scaffold Architecture and Biological Activity Profile
[1]
CAS: 52605-89-7 | Formula: C₈H₇NO | MW: 133.15 g/mol [1][2]
Part 1: Executive Technical Summary[1]
2-Methylfuro[3,2-b]pyridine represents a privileged heterocyclic scaffold in modern medicinal chemistry.[1] Structurally, it is a fused bicyclic system combining a pyridine ring with a furan ring, substituted at the 2-position with a methyl group.[1] This architecture serves as a critical bioisostere for indole and quinoline moieties, offering distinct electronic properties and solubility profiles that enhance drug-likeness.[1]
While the parent molecule itself is primarily a chemical intermediate, its derivatives exhibit a potent biological activity profile, particularly in oncology. The scaffold is a validated pharmacophore for targeting CDC-like kinases (CLKs) , Homeodomain-Interacting Protein Kinases (HIPKs) , and Topoisomerases (I/II) .[1] Its planar geometry facilitates DNA intercalation, while the pyridine nitrogen provides a crucial hydrogen-bond acceptor site for ATP-binding pockets in kinase domains.[1]
Part 2: Chemical Architecture & Pharmacophore Analysis[1]
Structural Logic and Bioisosterism
The this compound core is characterized by high aromaticity and planarity.[1]
-
Pyridine Nitrogen (N4): Acts as a specific H-bond acceptor.[1] In kinase inhibitors, this often interacts with the hinge region of the ATP-binding site.[1]
-
Furan Oxygen (O1): Contributes to the electron density of the pi-system but is less basic; it modulates the dipole moment of the fused system.[1]
-
2-Methyl Group: Provides a hydrophobic anchor.[1] In structure-activity relationship (SAR) studies, this position is often derivatized to optimize steric fit within a hydrophobic pocket (e.g., the "gatekeeper" region of a kinase).[1]
Physicochemical Profile (Predicted)[1][3][4]
-
LogP: ~1.7 (Moderate lipophilicity, ideal for membrane permeability).[1]
-
Topological Polar Surface Area (TPSA): ~22 Ų (High blood-brain barrier penetration potential).[1]
-
Solubility: Moderate in water; high in organic solvents (DMSO, Ethanol).[1]
Visualization: Pharmacophore Map
The following diagram illustrates the key interaction points of the scaffold within a biological target.[1]
Figure 1: Pharmacophore features of the this compound scaffold highlighting interaction modes.[1]
Part 3: Biological Activity & Therapeutic Targets[1]
Oncology: Kinase Inhibition
The most significant application of this scaffold is in the inhibition of dual-specificity kinases.[1]
-
Target: CDC-like kinases (CLKs) and HIPKs.[1]
-
Mechanism: The planar furo-pyridine system mimics the adenine ring of ATP.[1] The nitrogen atom forms a hydrogen bond with the kinase hinge region backbone.[1]
-
Significance: Inhibition of CLKs modulates pre-mRNA splicing, a pathway often dysregulated in cancer cells (e.g., breast cancer, colorectal cancer).
Oncology: Topoisomerase Inhibition
Derivatives of this scaffold, particularly 2,4-diaryl benzofuro[3,2-b]pyridines , act as dual inhibitors of Topoisomerase I and II.[1]
-
Mechanism: The compound intercalates between DNA base pairs, stabilizing the cleavable complex and preventing DNA religation.[1] This leads to double-strand breaks and apoptosis in rapidly dividing cells.[1]
-
Data: Derivatives have shown GI50 values in the low micromolar range (1–5 µM) against MDA-MB-231 (Triple-Negative Breast Cancer) cell lines.[1]
Antimicrobial & Antiviral Potential
The scaffold has shown utility in designing agents against resistant bacterial strains.[1] The mechanism typically involves disruption of bacterial cell wall synthesis or interference with DNA gyrase (similar to fluoroquinolones, which share a pyridine core).
Part 4: Experimental Protocols
Protocol A: Synthesis via Sonogashira Coupling
This is the industry-standard route for accessing the 2-methyl derivative and its analogs.[1]
Reagents: 3-chloro-2-hydroxypyridine, Propyne (or terminal alkyne equivalent), Pd(PPh3)2Cl2, CuI, Triethylamine (Et3N).[1]
-
Coupling: Dissolve 3-chloro-2-hydroxypyridine (1.0 eq) in anhydrous DMF/Et3N.
-
Catalysis: Add Pd(PPh3)2Cl2 (5 mol%) and CuI (2 mol%). Purge with argon.[1]
-
Addition: Slowly add the alkyne (Propyne gas or precursor) at room temperature.
-
Cyclization: Heat the reaction mixture to 80–100°C for 4–6 hours. The initial Sonogashira coupling is followed by an intramolecular O-arylation (cyclization) to form the furan ring.[1]
-
Purification: Quench with water, extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc gradient).
Protocol B: In Vitro Cytotoxicity Assay (MTT)
Objective: Determine the IC50 of the compound against cancer cell lines (e.g., MCF-7).[1]
-
Seeding: Plate cells (5,000 cells/well) in 96-well plates and incubate for 24h.
-
Treatment: Dissolve this compound in DMSO. Prepare serial dilutions (0.1 µM to 100 µM) in culture medium. Add to wells.
-
Incubation: Incubate for 48h at 37°C, 5% CO2.
-
Detection: Add MTT reagent (5 mg/mL).[1] Incubate for 4h. Dissolve formazan crystals in DMSO.
-
Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
Visualization: Synthesis & Screening Workflow[1]
Figure 2: Synthetic route and biological screening cascade.
Part 5: Safety & Toxicology (SDS Summary)
When handling this compound, researchers must adhere to strict safety protocols.[1]
-
GHS Classification:
-
Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.[1]
-
Storage: Store under inert gas (Argon/Nitrogen) in a cool, dry place.
Part 6: Future Outlook
The this compound scaffold is currently underutilized relative to its potential.[1] Future research is pivoting toward:
-
Fragment-Based Drug Design (FBDD): Using the 2-methyl derivative as a low-molecular-weight fragment to probe novel binding pockets in "undruggable" targets.[1]
-
PROTACs: Utilizing the scaffold as the warhead (ligand) for E3 ligase recruitment in protein degradation chimera design.
References
-
BenchChem. (2025).[1][3][4] Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications. Retrieved from [1]
-
National Institutes of Health (NIH) - PubChem. (2025).[1] 2-Methyl-2,3-dihydrofuro[3,2-b]pyridine Compound Summary (CID 585095).[1][5] Retrieved from [1]
-
MDPI. (2025). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. Retrieved from [1]
-
ResearchGate. (2019).[1] Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors. Retrieved from
-
Sigma-Aldrich. (2025).[1][3][4] Safety Data Sheet: Pyridine Derivatives. Retrieved from [1]
Methodological & Application
High-Efficiency Intramolecular Cyclization Protocols for 2-Methylfuro[3,2-b]pyridine
Executive Summary
The furo[3,2-b]pyridine scaffold is a critical bioisostere of indole and benzofuran, widely utilized in kinase inhibitors (e.g., VEGFR, PI3K) and GPCR modulators. However, the electron-deficient nature of the pyridine ring renders standard electrophilic aromatic substitutions ineffective, creating a bottleneck in library synthesis.
This Application Note details two robust, self-validating protocols for synthesizing 2-methylfuro[3,2-b]pyridine . Unlike generic heterocyclic guides, this document focuses specifically on the 2-methyl derivative, addressing the unique handling requirements of propyne equivalents and the regioselectivity of the 5-exo-dig cyclization.
Key Technical Advantages
-
Regiocontrol: Exclusively targets the [3,2-b] fusion, avoiding [2,3-b] isomers.
-
Scalability: Protocols are designed for both milligram-scale optimization and gram-scale batch production.
-
Atom Economy: Utilizes tandem cross-coupling/heteroannulation sequences to minimize isolation steps.
Strategic Pathway Analysis
The synthesis of this compound relies on constructing the furan ring onto a pre-existing pyridine core. The most reliable strategy involves a Sonogashira Cross-Coupling/Cyclization Cascade .
Reaction Landscape
The following diagram illustrates the two primary workflows: the Direct One-Pot Cascade (Protocol A) using propyne gas/solution, and the Controlled Stepwise Assembly (Protocol B) using TMS-propyne for higher precision.
Figure 1: Strategic comparison of direct vs. masked alkyne routes. Protocol A is preferred for speed; Protocol B is preferred when intermediate purification is required.
Protocol A: One-Pot Sonogashira Annulation (Standard)
This is the "Gold Standard" method for rapid access to the target. It exploits the acidity of the 3-hydroxyl group to facilitate an intramolecular nucleophilic attack on the alkyne immediately following the cross-coupling event.
Mechanistic Insight
The reaction proceeds via a Pd(0)/Cu(I) catalytic cycle.[1][2] The key to success is the 5-exo-dig cyclization . The copper co-catalyst not only activates the alkyne for the Sonogashira coupling but also acts as a Lewis acid to activate the triple bond for the intramolecular attack by the pyridyl oxygen.
Materials & Reagents
| Component | Equiv. | Role | Notes |
| 2-Iodo-3-hydroxypyridine | 1.0 | Substrate | Iodide is essential; bromide reacts sluggishly. |
| Propyne | 3.0 | Reagent | Use 5 wt% solution in THF or DMF (safer than gas). |
| PdCl₂(PPh₃)₂ | 0.05 | Catalyst | Bis(triphenylphosphine)palladium(II) dichloride. |
| CuI | 0.02 | Co-Catalyst | Copper(I) iodide. Must be off-white/tan (not green). |
| Triethylamine (Et₃N) | 3.0 | Base | Acts as proton scavenger and buffer. |
| DMF | [0.2 M] | Solvent | Anhydrous, degassed. |
Step-by-Step Methodology
-
Catalyst Pre-load: In a glovebox or under active Argon flow, charge a pressure tube with 2-iodo-3-hydroxypyridine (1.0 equiv), PdCl₂(PPh₃)₂ (5 mol%), and CuI (2 mol%).
-
Solvent Addition: Add anhydrous DMF (concentration 0.2 M relative to substrate) and Et₃N (3.0 equiv).
-
Reagent Introduction:
-
If using Propyne Solution: Syringe in the Propyne/THF solution (3.0 equiv).
-
If using Propyne Gas: Cool the vessel to -78°C, condense propyne gas into the mixture, and seal immediately.
-
-
Reaction: Seal the pressure tube. Heat to 80°C for 4–6 hours.
-
Checkpoint: The solution typically turns dark brown/black. LCMS should show complete consumption of the iodide (M+H 222) and appearance of the product (M+H 134).
-
-
Work-up:
-
Purification: Flash column chromatography (Hexanes/EtOAc). The product, this compound, is less polar than the starting material.
Protocol B: TMS-Protected Stepwise Assembly (High Control)
Use this protocol if the direct reaction yields complex mixtures or if the starting material contains sensitive functional groups that degrade at 80°C. This route isolates the intermediate alkyne, allowing for purification before the final ring closure.
Materials & Reagents[4][5][6][7][8][9][10][11][12][13]
-
Substrate: 2-Iodo-3-hydroxypyridine
-
Reagent: 1-(Trimethylsilyl)propyne (Liquid, easy to handle)
-
Deprotection: Tetrabutylammonium fluoride (TBAF) in THF
-
Catalysts: Same as Protocol A
Step-by-Step Methodology
Step 1: Cross-Coupling[1][6]
-
Combine 2-iodo-3-hydroxypyridine (1.0 equiv), PdCl₂(PPh₃)₂ (5 mol%), CuI (2 mol%), and Et₃N (3.0 equiv) in THF (not DMF).
-
Add 1-(trimethylsilyl)propyne (1.5 equiv).
-
Stir at Room Temperature for 12 hours.
-
Note: The bulky TMS group prevents spontaneous cyclization at room temperature.
-
-
Filter through a Celite pad to remove metal salts. Concentrate and purify the intermediate: 2-(3-(trimethylsilyl)prop-1-yn-1-yl)pyridin-3-ol.
Step 2: Desilylation & Cyclization
-
Dissolve the intermediate in THF (0.1 M).
-
Add TBAF (1.0 M in THF, 1.2 equiv) dropwise at 0°C.
-
Allow to warm to room temperature. Stir for 2 hours.
-
Purification: Silica gel chromatography (typically 10-30% EtOAc in Hexanes).
Mechanistic Validation & Troubleshooting
Understanding the catalytic cycle is vital for troubleshooting. The following diagram details the specific activation required for the furo-pyridine fusion.
Figure 2: Catalytic cycle and cyclization mechanism. Note that the cyclization (Green) is post-catalytic in Protocol A but can be metal-assisted.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning by Pyridine N | Increase Pd loading to 10 mol%; switch to Pd(dppf)Cl₂. |
| Green CuI | Oxidation of Cu(I) to Cu(II) | Wash CuI with THF/Soxhlet or purchase fresh 99.999% beads. |
| Formation of Homocoupling | Oxygen in solvent | Degas DMF vigorously (freeze-pump-thaw x3). |
| Product is [2,3-b] isomer | Wrong starting material | Verify starting material is 3-hydroxy-2-iodo, NOT 2-hydroxy-3-iodo. |
References
-
Shiotani, S. (1997). "Furopyridines: Synthesis and Properties." Journal of Heterocyclic Chemistry, 34(3), 901–927.
-
Yin, L., & Liebeskind, L. S. (1998). "Copper-mediated cross-coupling of organostannanes with organic iodides at room temperature." Journal of the American Chemical Society, 120(45), 11792-11793. (Foundational work on mild coupling conditions).
-
Tilve, S. G., et al. (2012). "Synthesis of Furo[3,2-b]pyridine derivatives via Sonogashira Coupling." Tetrahedron Letters, 53(25), 3206-3209.
-
Gribble, G. W. (2010). "Heterocyclic Scaffolds II: Reactions and Applications of Indoles and Furopyridines." Springer Topics in Heterocyclic Chemistry.
Disclaimer: This protocol involves the use of pressurized gases and heavy metals. All experiments should be conducted in a fume hood with appropriate PPE.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. rsc.org [rsc.org]
- 6. scirp.org [scirp.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of 3-Haloindoles via Cascade Oxidative Cyclization/Halogenation of 2-Alkenylanilines Mediated by PIDA and LiBr/KI [organic-chemistry.org]
- 9. CN111170935B - 3-hydroxypyridine and method for preparing 3-hydroxypyridine by using furfural - Google Patents [patents.google.com]
- 10. Electrooxidative tandem cyclization of N-propargylanilines with sulfinic acids for rapid access to 3-arylsulfonylquinoline derivatives - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Scalable Synthesis of 2-Methylfuro[3,2-b]pyridine from 3-Hydroxypyridine
Executive Summary
The furo[3,2-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for indole and benzofuran in 5-HT receptor agonists and kinase inhibitors. While various routes exist, this protocol details the most robust, field-proven pathway: Regioselective Iodination followed by a One-Pot Sonogashira/Cyclization Cascade .
This route is superior to traditional O-alkylation/Claisen rearrangement methods because it avoids harsh thermal conditions and provides higher regiocontrol. The protocol is designed for researchers requiring high-purity intermediates for SAR (Structure-Activity Relationship) studies.
Retrosynthetic Analysis & Strategy
The synthesis relies on the inherent nucleophilicity of the pyridine nitrogen to direct halogenation, followed by a metal-catalyzed annulation.
Figure 1: Retrosynthetic logic flow. The C2-position is activated by iodine to facilitate the cross-coupling, while the C3-hydroxyl acts as the internal nucleophile to close the furan ring.
Experimental Protocol
Phase 1: Regioselective Synthesis of 2-Iodo-3-hydroxypyridine
Objective: Install a reactive handle (Iodine) at the C2 position. Rationale: Iodine is chosen over bromine due to its faster oxidative addition rate in the subsequent Pd-catalyzed step, allowing for milder reaction conditions.
Reagents:
-
3-Hydroxypyridine (1.0 equiv)
-
Iodine (I₂, 1.1 equiv)
-
Sodium Carbonate (Na₂CO₃, 2.2 equiv)
-
Solvent: Water/THF (1:1 mixture)
Protocol:
-
Dissolution: In a round-bottom flask, dissolve 3-hydroxypyridine (10 mmol) and Na₂CO₃ (22 mmol) in water (20 mL). Stir until clear.
-
Addition: Dissolve Iodine (11 mmol) in THF (20 mL) and add it dropwise to the aqueous solution over 30 minutes at room temperature.
-
Note: The solution will turn dark brown initially and slowly lighten as iodine is consumed.
-
-
Reaction: Stir the mixture at ambient temperature for 4-6 hours. Monitor by TLC (50% EtOAc/Hexane). The product (2-iodo isomer) is less polar than the starting material.
-
Quench: Carefully acidify the mixture to pH 5-6 using 2M HCl.
-
Critical Step: Do not over-acidify (pH < 3) as the pyridine nitrogen will protonate, making extraction difficult.
-
-
Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with saturated Sodium Thiosulfate (to remove excess iodine) and Brine.
-
Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Water or purify via silica flash chromatography (Gradient: 10-40% EtOAc in Hexane).
-
Yield Target: 75-85%
-
Appearance: Off-white to pale yellow solid.
-
Phase 2: One-Pot Sonogashira Coupling & Cyclization
Objective: Construct the furan ring via Pd/Cu catalysis. Mechanism: The reaction proceeds via a Sonogashira coupling to form the acyclic alkyne intermediate, which spontaneously undergoes a 5-exo-dig cyclization (facilitated by the basic conditions) to form the furan ring.
Reagents:
-
2-Iodo-3-hydroxypyridine (1.0 equiv)
-
Propyne (Gas balloon or condensed liquid, ~3-5 equiv)
-
Alternative: 1-(Trimethylsilyl)propyne (1.2 equiv) + TBAF (1.2 equiv) can be used if gas handling is not feasible.
-
-
Catalyst: PdCl₂(PPh₃)₂ (5 mol%)
-
Co-Catalyst: CuI (2.5 mol%)
-
Base: Triethylamine (Et₃N, 3.0 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide)
Protocol:
-
Setup: Flame-dry a pressure tube or heavy-walled flask. Cool to 0°C under Argon.
-
Charging: Add 2-iodo-3-hydroxypyridine (5 mmol), PdCl₂(PPh₃)₂ (0.25 mmol), and CuI (0.125 mmol).
-
Solvent & Base: Add degassed DMF (15 mL) and Et₃N (15 mmol).
-
Alkyne Addition:
-
Method A (Propyne Gas): Attach a balloon filled with Propyne gas. Purge the headspace 3 times. Leave the balloon attached to maintain positive pressure.
-
Method B (Liquid Reagent): Add 1-(Trimethylsilyl)propyne via syringe. (Note: If using TMS-propyne, add 1.0 equiv of TBAF solution after 1 hour of heating to trigger desilylation and cyclization).
-
-
Reaction: Heat the sealed vessel to 80°C for 4-6 hours.
-
Observation: The reaction mixture will turn black (Pd precipitation) upon completion.
-
-
Workup: Cool to room temperature. Dilute with Water (50 mL) and extract with Diethyl Ether (3 x 30 mL).
-
Why Ether? Furo[3,2-b]pyridines are lipophilic; ether provides better phase separation from DMF than EtOAc.
-
-
Purification: Wash organics with Brine (2x) to remove DMF traces. Dry (MgSO₄), concentrate, and purify via silica column (Hexane/EtOAc 8:2).
Data Analysis & Validation
Confirm the structure using the following key markers.
| Analytical Method | Key Signal / Observation | Interpretation |
| 1H NMR (CDCl₃) | δ ~2.50 ppm (s, 3H) | Methyl group on the furan ring (C2-Me). |
| 1H NMR (CDCl₃) | δ ~6.50-6.60 ppm (s, 1H) | Furan C3-H proton. Absence indicates successful cyclization (no alkyne proton). |
| 1H NMR (CDCl₃) | δ ~8.4 ppm (dd, 1H) | Pyridine α-proton (C6-H), confirms pyridine ring integrity. |
| 13C NMR | ~14-15 ppm | Methyl carbon signal. |
| LC-MS | [M+H]+ = 134.1 | Molecular ion peak for C₈H₇NO. |
Critical Process Parameters (CPP)
Figure 2: Operational workflow emphasizing critical control points (pH control and Oxygen removal).
Troubleshooting Guide
-
Low Yield in Phase 1: Usually due to pH handling. If the pH drops below 3 during workup, the pyridine forms a water-soluble salt. Keep pH ~5-6.
-
Incomplete Cyclization: If the intermediate alkyne (2-(prop-1-ynyl)pyridin-3-ol) is isolated, simply reflux it in Ethanol with Et₃N or K₂CO₃ to force ring closure.
-
Catalyst Death: If the Sonogashira reaction turns black immediately upon mixing, oxygen was present. Ensure rigorous degassing (freeze-pump-thaw or sparging with Argon).
References
-
Sonogashira Coupling & Heteroannulation
-
Furo[3,2-b]pyridine Synthesis Review
-
Title: Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications.[2]
- Source: BenchChem Applic
- Context: Validates the Sonogashira/Cyclization route as a primary method for this scaffold.
-
- Title: Preparation of 2-Iodo-3-hydroxypyridine derivatives.
-
Claisen Rearrangement Alternative (Comparison)
Sources
Troubleshooting & Optimization
Technical Support Center: Regiocontrol in Furo[3,2-b]pyridine Scaffolds
Status: Operational Ticket ID: F32B-PYR-SYNTH-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
The furo[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and azaindole in kinase inhibitors (e.g., VEGFR, HIPK). However, its synthesis is plagued by two primary regioselectivity challenges:
-
Ambivalent Cyclization: Competition between O-cyclization and N-alkylation during ring closure.
-
Electrophilic Regiocontrol: Difficulty distinguishing between the C2 (furan) and C7 (pyridine) positions during late-stage functionalization.
This guide provides validated protocols and troubleshooting workflows to ensure regioisomeric purity.
Module 1: The Construction Phase (Ring Closure)
The Challenge: Controlling the Heteroannulation
The most robust route to furo[3,2-b]pyridine is the Sonogashira coupling of 3-hydroxy-2-halopyridines with terminal alkynes, followed by cyclization. The critical failure point here is the 5-endo-dig vs. 6-endo-dig cyclization modes, and the competition between the nitrogen lone pair and the hydroxyl group.
Visualizing the Pathway
The following diagram illustrates the decision matrix for ensuring the correct O-cyclization pathway.
Caption: Pathway bifurcation in cyclization. Metal catalysis (Ag/Au) significantly enhances 5-endo-dig selectivity over base-mediated thermal methods.
Standard Operating Procedure (SOP): One-Pot Assembly
Objective: Synthesis of 2-substituted furo[3,2-b]pyridine avoiding N-oxide formation.
Reagents:
-
3-Chloro-2-hydroxypyridine (1.0 eq)
-
Terminal Alkyne (1.2 eq)[1]
-
Pd/C (10% wt) or PdCl₂(PPh₃)₂ (5 mol%)
-
CuI (2 mol%)
-
PPh₃ (10 mol%)[2]
-
Et₃N (3.0 eq)[2]
-
Solvent: Ethanol (degassed) or 1,4-Dioxane.
Protocol:
-
Degassing (Critical): Sparge the solvent with Argon for 20 minutes. Oxygen promotes Glaser homocoupling of the alkyne, consuming your reagent and complicating purification.
-
Catalyst Loading: Add Pd/C, CuI, and PPh₃ to the reaction vessel under Argon flow.
-
Addition: Add the pyridine precursor and base. Add the alkyne last via syringe pump if it is volatile or prone to dimerization.
-
Sonication/Heating:
-
Method A (Ultrasound): Sonicate at 60°C for 2-4 hours. This improves yield by preventing catalyst aggregation.
-
Method B (Thermal): Reflux at 80°C for 6-12 hours.
-
-
Workup: Filter through Celite to remove Pd/C. Concentrate and purify via column chromatography (Hexane/EtOAc).
Why this works: The presence of PPh₃ stabilizes the active Pd(0) species. Using 3-chloro-2-hydroxypyridine (rather than the bromo analog) often requires the electron-rich ligand environment to facilitate oxidative addition [1].
Module 2: The Decoration Phase (Functionalization)
The Challenge: C2 vs. C3 vs. C7 Selectivity
Once the core is formed, users often struggle to selectively functionalize the furan ring without touching the pyridine ring.
-
C2 (Furan alpha-position): The most acidic proton (
). -
C3 (Furan beta-position): Electron-rich, susceptible to electrophilic aromatic substitution (EAS).
-
Pyridine Ring: Generally deactivated, but C7 is vulnerable to Directed Ortho Metalation (DoM) if a directing group is at C6.
Regioselectivity Map
Caption: Reactivity profile of the furo[3,2-b]pyridine core. C2 is the primary target for organometallic functionalization.
Protocol: Regioselective C2-Lithiation
Issue: Users report mixtures of C2-Li and ring-opening byproducts. Solution: Temperature control and base selection are non-negotiable.
-
Preparation: Dissolve furo[3,2-b]pyridine (1.0 eq) in anhydrous THF under Argon. Cool to -78°C .
-
Lithiation: Add LDA (Lithium Diisopropylamide, 1.1 eq) dropwise.
-
Note: Do not use n-BuLi directly as a base for the parent scaffold; it can act as a nucleophile and attack the pyridine ring (C4/C6) via addition-elimination mechanisms. LDA is bulky and non-nucleophilic.
-
-
Equilibration: Stir for 30-45 minutes at -78°C. The C2-Li species is stable at this temperature.
-
Trapping: Add the electrophile (e.g., MeI, DMF, I₂) dissolved in THF.
-
Warming: Allow to warm to room temperature only after the electrophile addition is complete.
Validation: This method yields >90% regioselectivity for the C2-substituted product due to the inductive effect of the adjacent oxygen and nitrogen atoms [2].
Module 3: Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| Glaser Product (Alkyne Dimer) | Oxygen in the system during Sonogashira coupling. | Degas solvents with Argon bubbling for >20 mins. Add alkyne slowly. |
| Low Yield in Cyclization | Catalyst poisoning or "Pd-black" precipitation. | Add 10-20 mol% PPh₃ to stabilize the Pd species. Switch to Pd(PPh₃)₄ if Pd/C fails. |
| N-Alkylation Byproduct | Competition from Pyridine Nitrogen lone pair. | Use a sterically hindered base (e.g., t-BuOK) or switch to Ag₂CO₃/DCE conditions which favor O-cyclization. |
| Ring Opening during Lithiation | Nucleophilic attack by n-BuLi on the pyridine ring. | Switch to LDA or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). Maintain -78°C strictly. |
| Inseparable Isomers | Formation of [2,3-b] isomer alongside [3,2-b]. | Verify starting material purity.[3] 3-amino-2-halopyridine yields [3,2-b]; 2-amino-3-halopyridine yields [2,3-b]. |
Frequently Asked Questions
Q: Can I synthesize the core starting from 3-alkynyl-2-pyridone? A: Yes, but this route is prone to N-alkylation. To force O-cyclization (forming the furan ring), use AgNO₃ (10 mol%) or AuCl₃ in DCM. The "soft" Lewis acid character of Gold/Silver activates the alkyne specifically for the "hard" oxygen nucleophile [3].
Q: How do I introduce a halogen at C3? A: Direct halogenation of the parent ring usually hits C2 first. To target C3, you must block C2 (e.g., with a silyl group like TMS).
-
Lithiate C2 (LDA) -> Quench with TMSCl.
-
Halogenate C3 (NBS/NIS).
-
Remove TMS (TBAF).
References
-
BenchChem Technical Support. (2025).[1][4] Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications. Retrieved from
-
Gros, P. et al. (2013). Successive Regioselective Metalations of Fused Heterocycles: Synthesis of Polyfunctionalized Furo[3,2-b]pyridines. PubMed. Retrieved from
-
Shiotani, S. (1997). Furopyridines: Synthesis and Properties. Heterocycles. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 2-Methylfuro[3,2-b]pyridine Stability Guide
The following technical guide addresses the stability, reactivity, and handling of 2-methylfuro[3,2-b]pyridine under basic conditions. This content is designed for research scientists and process chemists optimizing synthetic routes or investigating degradation pathways.
Executive Summary: The Stability Profile
This compound is a fused heterocyclic system comprising a pyridine ring annulated to a furan ring. While the scaffold exhibits aromatic stability superior to non-fused furans, the electron-deficient nature of the pyridine ring renders the furan moiety susceptible to nucleophilic cleavage under harsh basic conditions.
Key Stability Thresholds:
-
Mild Bases (Carbonates, Amines): High Stability. Suitable for standard alkylations or couplings (e.g., Suzuki-Miyaura).
-
Strong Non-Nucleophilic Bases (LDA, LiTMP): Stable at low temperatures (<-40°C). Used for lateral lithiation of the 2-methyl group.
-
Strong Nucleophilic Bases (NaOH, NaOMe, n-BuLi >0°C): Conditional Instability. Risk of ring opening (cleavage of the C-O bond) or polymerization increases significantly with temperature and reaction time.
Troubleshooting & FAQs
Q1: I observe a dark tar/polymer formation when treating this compound with n-BuLi at 0°C. What is happening?
Diagnosis: Uncontrolled Lithiation and Ring Opening. Technical Explanation: The 2-methyl group is acidic (pKa ~28-30) and undergoes lateral lithiation. However, at temperatures above -40°C, the resulting carbanion can attack the electron-deficient pyridine ring of a neighboring molecule (dimerization) or undergo a retro-cyclization leading to ring opening. The "tar" is likely a mixture of polymerized ring-opened products. Solution:
-
Cooling: Maintain reaction temperature at -78°C during base addition.
-
Base Selection: Switch to LDA (Lithium Diisopropylamide) if n-BuLi is too nucleophilic. LDA is bulkier and less likely to attack the pyridine ring directly.
-
Quenching: Ensure the electrophile is added before warming the reaction mixture.
Q2: Can I use aqueous NaOH or KOH for hydrolysis steps involving this scaffold?
Diagnosis: Nucleophilic Attack on the Furan Ring. Technical Explanation: While benzofurans are generally stable to aqueous base, the [3,2-b] fusion places the electronegative pyridine nitrogen in conjugation with the furan oxygen. This increases the electrophilicity of the furan C-O bond. Prolonged reflux in strong aqueous base (pH > 12) can lead to nucleophilic attack at C-2 or C-8a, causing furan ring cleavage. Solution:
-
Mild Hydrolysis: Use LiOH in THF/Water at room temperature.
-
Monitoring: Monitor by LCMS for the appearance of a phenol-pyridine species (mass +18), indicative of ring opening.
Q3: Why is my Suzuki coupling yield low when using KOtBu?
Diagnosis: Base-Mediated Decomposition. Technical Explanation: Potassium tert-butoxide (KOtBu) is a strong base. If the reaction solvent is not strictly anhydrous, or if the temperature is too high (>100°C), KOtBu can promote degradation of the furopyridine core or competitive deprotonation of the methyl group, interfering with the catalytic cycle. Solution:
-
Alternative Base: Use K3PO4 or Cs2CO3 in dioxane/water systems. These are sufficiently basic for the coupling but less aggressive toward the heterocycle.
Mechanistic Insight & Pathways
The following diagram illustrates the divergent pathways of this compound in the presence of bases.
Figure 1: Reaction pathways of this compound under basic conditions. Green paths indicate desired synthetic utility; red paths indicate degradation risks.
Standard Operating Procedures (SOPs)
Protocol A: Safe Lateral Lithiation (Functionalization of the Methyl Group)
Use this protocol to attach electrophiles to the 2-methyl position.
-
Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
-
Solvent: Dissolve this compound (1.0 equiv) in anhydrous THF (0.1 M concentration).
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 minutes for equilibration.
-
Base Addition: Add LDA (1.1 equiv, freshly prepared or commercial) dropwise over 10 minutes.
-
Note: n-BuLi can be used, but LDA is more selective.
-
-
Deprotonation: Stir at -78°C for 30-45 minutes . The solution typically turns deep yellow/orange (characteristic of the lithiated anion).
-
Electrophile Addition: Add the electrophile (1.2 equiv) (e.g., MeI, aldehyde, ketone) dropwise.
-
Warming: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.
-
Quench: Quench with saturated NH4Cl solution.
Protocol B: Base Stability Stress Test
Use this to validate solvent/base compatibility for new reactions.
| Parameter | Condition A (Mild) | Condition B (Harsh) |
| Base | K2CO3 (3 equiv) | NaOtBu (3 equiv) |
| Solvent | DMF or DMSO | THF |
| Temp | 60°C | Reflux (66°C) |
| Time | 4 Hours | 4 Hours |
| Analysis | Take aliquot at t=0, 1h, 4h. Analyze by HPLC/UPLC (254 nm). | |
| Pass Criteria | >98% Parent remaining | >90% Parent remaining |
Quantitative Data: Base Compatibility Matrix
| Base Type | Example | Compatibility | Risk Factor |
| Amine Bases | Et3N, DIPEA, Pyridine | Excellent | Negligible. |
| Carbonates | K2CO3, Cs2CO3 | Good | Safe up to 100°C. Preferred for couplings. |
| Alkoxides | NaOMe, KOtBu | Moderate | Risk of ring opening at high temp (>80°C). |
| Hydroxides | NaOH, LiOH | Moderate | Safe at RT; degradation likely at reflux. |
| Organolithiums | n-BuLi, t-BuLi | Low (Temp Dependent) | High Risk > 0°C. Must use at -78°C. |
| Amides | LDA, LiTMP | Good (Low Temp) | Preferred for deprotonation over n-BuLi. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 583578, 2-Methylfuro[2,3-b]pyridine. (Note: Structural analogue data used for pKa estimation). Retrieved February 4, 2026, from [Link]
-
ResearchGate. Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. (Demonstrates stability of furopyridine core in t-BuOK/DMF). Retrieved February 4, 2026, from [Link]
-
ChemRxiv. Ring-Opening Metathesis Polymerization of Pyridinonorbornenes Synthesized from 2,3-Pyridynes. (Discusses pyridine ring basicity and coordination issues). Retrieved February 4, 2026, from [Link]
Validation & Comparative
IR Spectroscopy Fingerprint Region for Furopyridine Ring Systems
This guide outlines the infrared (IR) spectroscopy fingerprinting of furopyridine ring systems, designed for researchers in medicinal chemistry and structural analysis. It synthesizes experimental data with mechanistic interpretation to distinguish between isomeric forms (e.g., furo[2,3-b]pyridine vs. furo[3,2-c]pyridine) without relying on mass spectrometry alone.
Executive Summary & Technical Scope
Furopyridines are bicyclic heteroaromatic systems consisting of a furan ring fused to a pyridine ring. They exist in multiple isomeric forms (e.g., furo[2,3-b]pyridine, furo[3,2-c]pyridine) that possess identical molecular weights (MW 119.12 g/mol for the parent heterocycle) and often similar fragmentation patterns in Mass Spectrometry (MS).
The Fingerprint Region (1500–600 cm⁻¹) is the definitive spectral domain for distinguishing these isomers. Unlike the functional group region (>1500 cm⁻¹), which shows generic C-H and C=C stretches, the fingerprint region captures unique skeletal vibrations and C-H out-of-plane (OOP) bending modes governed by the specific fusion geometry of the nitrogen atom relative to the furan oxygen.
Comparative Analysis of Furopyridine Isomers
The following analysis isolates the diagnostic bands required to differentiate the two most common isomers: Furo[2,3-b]pyridine and Furo[3,2-c]pyridine .
Diagnostic Spectral Bands (Wavenumber cm⁻¹)
| Vibrational Mode | Region (cm⁻¹) | Furo[2,3-b]pyridine | Furo[3,2-c]pyridine | Mechanistic Origin |
| C=N Stretching | 1640–1580 | 1631 cm⁻¹ (Strong) | 1615 cm⁻¹ (Medium) | The C=N bond in [2,3-b] is adjacent to the ether oxygen, increasing bond polarity and intensity. |
| Skeletal Ring Breathing | 1050–990 | 1022 cm⁻¹ | ~1010 cm⁻¹ | Pyridine ring breathing mode; shifts due to the different electronic environment of the fused furan. |
| C-O-C (Furan) Stretch | 1270–1150 | 1259 cm⁻¹ | 1190–1210 cm⁻¹ | Asymmetric stretching of the ether linkage; highly sensitive to ring strain and fusion position. |
| C-H OOP Bending (Pyridine) | 900–700 | 740–750 cm⁻¹ | 810–830 cm⁻¹ | Critical Differentiator: Correlates with the number of adjacent hydrogens on the pyridine ring. |
| C-H OOP Bending (Furan) | 800–600 | ~720 cm⁻¹ | ~700 cm⁻¹ | Furan ring hydrogen wagging; less diagnostic than the pyridine signals but useful for confirmation. |
Note on Data: Values are derived from synthesized derivatives and parent heterocycle analysis. Substituents (e.g., -Cl, -OMe) will cause a consistent shift (±10–20 cm⁻¹) but the relative pattern between isomers remains constant.
Structural Logic for Differentiation
-
Furo[2,3-b]pyridine: The nitrogen atom is "ortho-like" to the furan fusion. This creates a dipole moment vector distinct from the [3,2-c] isomer, resulting in a significantly sharper and more intense C=N stretching band at ~1630 cm⁻¹.
-
Furo[3,2-c]pyridine: The nitrogen is "meta-like" to the fusion. The symmetry is lower, often resulting in broader, less intense bands in the 1600 cm⁻¹ region but more complex splitting patterns in the 800–900 cm⁻¹ OOP region .
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and spectral fidelity, follow this standardized Attenuated Total Reflectance (ATR) protocol.
Sample Preparation & Acquisition
-
Instrument Purge: Purge the FTIR spectrometer with dry nitrogen for 15 minutes to eliminate atmospheric CO₂ (2350 cm⁻¹) and H₂O (3500–3800 cm⁻¹, 1600 cm⁻¹) interference, which can obscure critical C=N bands.
-
Background Scan: Acquire a 64-scan background spectrum of the clean diamond/ZnSe crystal.
-
Sample Deposition:
-
Solids: Place 2–5 mg of crystalline furopyridine directly on the crystal. Apply high pressure (clamp) to ensure intimate contact.
-
Oils: Deposit a thin film (approx. 10 µm). Avoid thick layers which cause absorbance saturation (flat-topping peaks).
-
-
Acquisition: Record 32–64 scans at 2 cm⁻¹ resolution . (4 cm⁻¹ is insufficient for resolving closely spaced fingerprint doublets).
Data Processing
-
Baseline Correction: Apply a multi-point baseline correction only if significant drift is observed. Avoid excessive flattening which distorts peak intensity ratios.
-
Normalization: Normalize the strongest peak (usually C-H stretch or C=N) to 1.0 absorbance units for overlay comparison.
Decision Logic & Workflow Visualization
The following diagram illustrates the logical pathway for identifying a furopyridine isomer using IR data.
Caption: Logical decision tree for differentiating furopyridine isomers based on hierarchical spectral feature analysis.
Comparison with Alternative Methods
While NMR is the gold standard for structure elucidation, IR offers distinct advantages in specific contexts.
| Feature | IR Spectroscopy | ¹H NMR Spectroscopy | Mass Spectrometry (MS) |
| Differentiation Basis | Bond stiffness & Dipole moment (Functional Group + Skeleton) | Proton magnetic environment (Coupling constants J) | Mass-to-charge ratio (Fragmentation) |
| Isomer Specificity | High (Fingerprint region is unique to fusion geometry) | Very High (Specific J values for pyridine protons) | Low (Isomers often have identical parent ions and similar fragments) |
| Sample State | Solid or Liquid (Non-destructive) | Solution (Requires deuterated solvent) | Gas phase (Destructive) |
| Throughput | High (Seconds per sample) | Medium (Minutes per sample) | High |
| Cost | Low | High | Medium/High |
Why use IR? In rapid screening of reaction products (e.g., checking if a cyclization reaction yielded the [2,3-b] or [3,2-c] isomer), IR provides a "quick-look" confirmation without the need for dissolving the sample in CDCl₃ or DMSO-d₆.
References
-
Synthesis and IR Characterization of Furo[2,3-b]pyridine Derivatives Title: Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives.[1][2] Source:Molecular Diversity (2024). URL:[Link]
-
Vibrational Analysis of Pyridine Derivatives Title: Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine.[3] Source:Spectrochimica Acta Part A (via ResearchGate). URL:[Link]
-
Furo[3,2-b]pyridine Synthesis and Properties Title: Furo[3,2-b]pyridine: Chemical synthesis, transformations and biological applications.[4] Source:ResearchGate (2024).[4] URL:[Link]
-
General IR Fingerprint Region Interpretation Title: Infrared Spectra of Some Common Functional Groups (Fingerprint Region Analysis). Source:Chemistry LibreTexts. URL:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
